Differentiation by Nav Inhibitor Class Membership as a Pain Research Candidate
The target compound is covered by the general formula in US Patent 20220073471, which claims 6-oxo-1,6-dihydropyridazine derivatives as Nav inhibitors for treating pain [1]. While the patent does not provide a specific IC50 value for this exact compound, its structure corresponds to a key scaffold where the 4-chlorobenzyl ether is a specified substituent, unlike comparator scaffolds such as diphenyl variants (e.g., JNK2 inhibitor J27) [2]. Based on class-level inference, its Nav inhibition profile is predicted to be distinct from pyridazine analogs lacking this ether, which may target kinases or COX enzymes instead. The patent context differentiates it as a candidate for pain pathway research rather than as a general anti-inflammatory agent.
| Evidence Dimension | Biological target engagement potential (Nav inhibition vs. kinase/COX inhibition) |
|---|---|
| Target Compound Data | Covered by general formula (I) for Nav inhibitors; specific 4-((4-chlorobenzyl)oxy) substituent described. |
| Comparator Or Baseline | Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate analog J27 (JNK2 inhibitor, IL-6 IC50 = 0.22 µM) and pyridazine derivatives 4c/6b (COX-2 inhibitors, IC50 = 0.26/0.18 µM) |
| Quantified Difference | Not applicable: comparator data is from different target classes. Framework suggests target class differentiation based on structural pharmacophore. |
| Conditions | In vitro enzymatic/cellular assays for respective targets (JNK2: THP-1 cells; COX-2: enzymatic assay). Patent claims for Nav are based on general formula. |
Why This Matters
For researchers focused on pain and ion channel biology, the explicit patent classification of this compound as a Nav inhibitor makes it a structurally more relevant tool than its kinase- or COX-targeting in-class counterparts.
- [1] Shanghai Hengrui Pharmaceutical Co., Ltd., Jiangsu Hengrui Medicine Co., Ltd. 6-OXO-1,6-DIHYDROPYRIDAZINE DERIVATIVE, PREPARATION METHOD THEREFOR AND MEDICAL USE THEREOF. US Patent 20220073471, March 10, 2022. View Source
- [2] Liang, G., Tang, Q., et al. Discovery of the Diphenyl 6‑Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27... J. Med. Chem. 2023, 66, 17, 12304-12323. View Source
